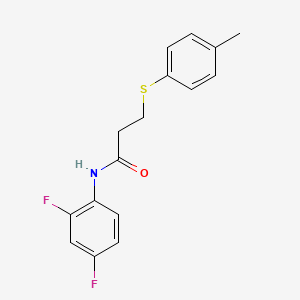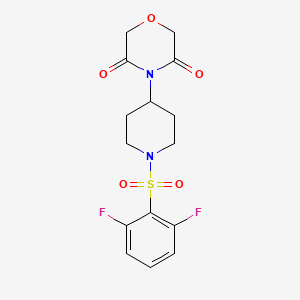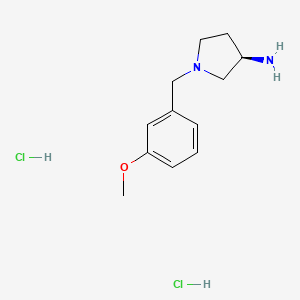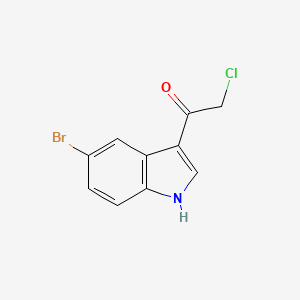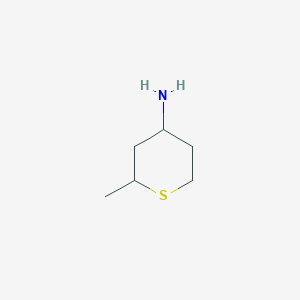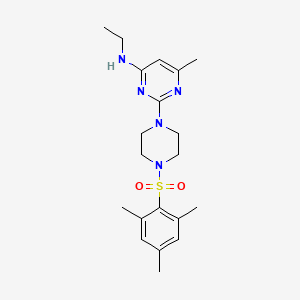![molecular formula C15H17NO B2650369 6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one CAS No. 17090-00-5](/img/structure/B2650369.png)
6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one is defined by its molecular formula, C16H17NO2 . This indicates that the molecule is composed of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis of various heterocyclic compounds. For instance, it was used in the one-pot synthesis of tetrahydropyrimidoquinolin-triones under microwave irradiation, demonstrating its utility in facilitating complex chemical reactions (Shaker & Elrady, 2008).
Biological Activity
- Indoloquinolines, structurally similar to the specified compound, have been synthesized and evaluated for antiproliferative activity, indicating potential applications in cancer research (Wang et al., 2012).
- Additionally, derivatives of cyclooctaquinoline have been studied as acetylcholinesterase inhibitors, suggesting potential for Alzheimer's disease treatment (Camps et al., 2001).
Pharmaceutical Synthesis
- Research into this compound includes the development of dihydroisoindoloquinolin-ones, which are bioactive and highly functionalized, indicating potential applications in pharmaceutical drug synthesis (Merchán Arenas & Kouznetsov, 2014).
DNA Interaction Studies
- The compound has relevance in studies focusing on DNA interactions. For instance, quinoline derivatives exhibited intercalation binding with DNA, a property significant in the study of drug-DNA interactions (Meanwell et al., 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
6,7,8,9,10,11-hexahydro-5H-cycloocta[b]quinolin-12-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15-11-7-3-1-2-4-9-13(11)16-14-10-6-5-8-12(14)15/h5-6,8,10H,1-4,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMUEHICSAMSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)
![2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2650290.png)
![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)


![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)
